molecular formula C10H12O4S B1274670 3-Phenylmethanesulfonyl-propionic acid CAS No. 90396-02-4

3-Phenylmethanesulfonyl-propionic acid

Cat. No. B1274670
CAS RN: 90396-02-4
M. Wt: 228.27 g/mol
InChI Key: DXVJEQSCVWZYQP-UHFFFAOYSA-N
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Description

3-Phenylmethanesulfonyl-propionic acid is a chemical compound that is related to a family of sulfonated aromatic compounds. While the specific compound is not directly mentioned in the provided papers, the research does discuss various sulfonated aromatic compounds and their derivatives, which can provide insights into the properties and reactivity of 3-Phenylmethanesulfonyl-propionic acid.

Synthesis Analysis

The synthesis of related sulfonated aromatic compounds involves several strategies. For instance, the preparation of 3-(phenylsulfonimidoyl)propanoate derivatives is achieved through the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate using reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents . Another method includes the radical sulfonylation cyclisation of phenyl propiolates with sulfinic acids or sodium sulfinates to synthesize 3-phenylsulfonylcoumarins . These methods could potentially be adapted for the synthesis of 3-Phenylmethanesulfonyl-propionic acid.

Molecular Structure Analysis

The molecular structure of sulfonated aromatic compounds can be complex, with potential for various functional groups and conformations. For example, the crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid show significant conformational differences and intramolecular aromatic π-π stacking . These structural features are important as they can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Sulfonated aromatic compounds participate in a variety of chemical reactions. The papers describe the use of phenylsulfonic acid functionalized catalysts for the synthesis of tetrahydrobenzo[b]pyrans and various heterocyclic compounds . Additionally, the synthesis of pyrazole triflones and 3,3-diphenyl-3H-pyrazoles involves reactions with sulfone derivatives . These reactions highlight the versatility of sulfonated aromatic compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated aromatic compounds are influenced by their molecular structure. The presence of sulfonic acid groups can impart hydrophilic character and acidity to the compounds. For instance, the sulfonic acid groups anchored to the silica surface of SBA-15-Ph-SO3H are resistant to leaching in organic and aqueous solutions . The stability and reactivity of these groups are crucial for their application as catalysts in organic synthesis.

Scientific Research Applications

Tuning Acid Content for Catalysis

The study by Domingues et al. (2016) explored propylsulfonic-acid functionalized mesoporous phenylene-silicas, which show potential in catalysis and protonic conduction applications like fuel cells. They reported a microwave-assisted synthetic route for these materials, offering controlled acid load and structural order, vital for enhancing catalytic processes Domingues et al., 2016.

Synthesis of Heterocyclic Compounds

Soliman et al. (2010) used 3-(4-Phenyl) benzoyl propionic acid as the starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, and benzoxazinones. These compounds have significant applications in the pharmaceutical and chemical industries Soliman et al., 2010.

Innovative Complex Synthesis

The research by Deng et al. (2006) involved synthesizing and characterizing a complex of Zn(II) with a Schiff base derived from aminomethanesulfonic acid. The synthesis and characterization of such complexes are crucial in the development of materials with specific magnetic, electronic, or catalytic properties Deng et al., 2006.

Bio-Based Applications and Environmental Considerations

Aerobic Biosynthesis of Hydrocinnamic Acids

Sun et al. (2016) demonstrated the de novo biosynthesis of 3-Phenylpropionic acid using E. coli, aiming to replace petroleum-derived chemical synthesis with environmentally friendly biological processes. Such advancements in biosynthesis are essential for sustainable and eco-friendly chemical production Sun et al., 2016.

properties

IUPAC Name

3-benzylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVJEQSCVWZYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390387
Record name 3-Phenylmethanesulfonyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylmethanesulfonyl-propionic acid

CAS RN

90396-02-4
Record name 3-Phenylmethanesulfonyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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